8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline
Description
8-[(Triphenyl-λ⁵-phosphanylidene)amino]quinoline is a quinoline-based compound featuring a triphenylphosphoranylidene amino group at the 8-position of the quinoline ring. This substituent introduces significant steric and electronic effects due to the bulky triphenylphosphine moiety and the electron-withdrawing nature of the phosphanylidene group. The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, analogous compounds like 8-(diphenylphosphino)quinoline are synthesized using palladium catalysts and zinc cyanide under reflux conditions . Its structural uniqueness lies in the combination of a planar quinoline core and a three-dimensional phosphoranylidene group, enabling applications in coordination chemistry and catalysis .
Properties
IUPAC Name |
triphenyl(quinolin-8-ylimino)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N2P/c1-4-14-23(15-5-1)30(24-16-6-2-7-17-24,25-18-8-3-9-19-25)29-26-20-10-12-22-13-11-21-28-27(22)26/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPXSDTYYNSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC3=C2N=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406822 | |
| Record name | ST4106995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377779-80-1 | |
| Record name | ST4106995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of 8-aminoquinoline with triphenylphosphine and an appropriate reagent to form the phosphoranylidene group. One common method involves the use of a Wittig reaction, where the 8-aminoquinoline is reacted with triphenylphosphine and a carbonyl compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
8-[(Triphenylphosphoranylidene)amino]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
The compound's ability to act as a ligand has been extensively studied. Ligands like 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline can coordinate with transition metals, forming complexes that exhibit interesting electronic and structural properties.
Case Study: Metal Complexes
Recent studies have demonstrated the successful coordination of this compound with metals such as rhenium and palladium. For instance, complexes formed with rhenium have shown promising results in terms of stability and reactivity. The binding occurs typically in a bidentate fashion, utilizing both the nitrogen and phosphorus atoms for coordination. This dual binding enhances the electronic properties of the metal-ligand complex, making it suitable for applications in catalysis and photochemistry .
Catalysis
The catalytic properties of this compound have been explored in various organic transformations. Its role as a catalyst can be attributed to its ability to stabilize reaction intermediates through coordination with metal centers.
Applications in Organic Synthesis
- C-H Activation : The compound has been used as a directing group in C-H bond functionalization reactions, which are pivotal in synthesizing complex organic molecules.
- Cross-Coupling Reactions : Its metal complexes have been employed in Suzuki and Heck reactions, showcasing high efficiency and selectivity .
Material Science
In material science, this compound has been investigated for its potential use in the development of new materials with tailored properties.
Case Study: Azo Dyes and Sensors
The incorporation of this compound into azo dye systems has led to the creation of materials with enhanced optical properties. The π-conjugated system provided by the quinoline structure contributes to improved light absorption characteristics. Furthermore, its derivatives have been tested as sensors for detecting metal ions due to their selective binding capabilities .
Computational Studies
Computational modeling techniques such as Density Functional Theory (DFT) have been employed to predict the electronic structures and properties of this compound complexes. These studies provide insights into the stability and reactivity patterns of the synthesized compounds, guiding experimental approaches and applications .
Mechanism of Action
The mechanism of action of 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. The phosphoranylidene group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components. These interactions contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Analogues
The following table highlights key quinoline derivatives structurally related to 8-[(triphenyl-λ⁵-phosphanylidene)amino]quinoline, emphasizing substituent effects and biological/chemical properties:
Electronic and Steric Effects
- Electronic Effects: The phosphanylidene group in 8-[(triphenyl-λ⁵-phosphanylidene)amino]quinoline withdraws electron density from the quinoline ring, reducing basicity compared to 8-aminoquinoline derivatives . This contrasts with electron-donating groups like -OCH₃ in 8-(methoxymethyl)quinoline, which enhance electron density .
- Steric Hindrance: The triphenylphosphine moiety creates significant steric bulk, limiting its use in forming homoleptic metal complexes. For example, sterically hindered Ruᴵᴵ complexes of 8-(3-pyrazolyl)quinoline (Q3PzH) require smaller substituents to form tris-bidentate structures .
Key Research Findings
Substituent Position and Reactivity
- Substituent orientation critically impacts photobasicity. For example, 3-R quinolines exhibit lower photobasicity than 6-R or 8-R analogues due to electronic effects .
- Methyl groups at the 6-position of quinoline derivatives (e.g., tetrazole-containing 4H-thiopyrano[2,3-b]quinolines) reduce antiviral activity by increasing steric strain .
Coordination Chemistry
- The phosphanylidene group in 8-[(triphenyl-λ⁵-phosphanylidene)amino]quinoline acts as a P,N-chelator, forming stable complexes with transition metals. However, its steric bulk often limits coordination geometry, unlike smaller ligands like 8-(pyrazolyl)quinoline, which form homoleptic Ruᴵᴵ complexes .
Biological Activity
8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline is an organic compound that belongs to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents in various diseases, including cancer, infections, and other health conditions. This article focuses on the biological activity of this compound, discussing its mechanisms of action, structure-activity relationships, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of quinoline derivatives often stems from their ability to interact with specific molecular targets within cells. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymes : Quinoline derivatives can act as inhibitors of various enzymes, such as histone deacetylases (HDAC), topoisomerases, and kinases, which are crucial in cancer progression and cellular signaling pathways.
- Induction of Apoptosis : Many quinoline compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Antimicrobial Activity : Some quinoline derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of quinoline derivatives suggest that modifications at specific positions on the quinoline ring can significantly influence their biological activity. For instance:
- Substituents at C-6 and C-7 : The introduction of various functional groups at these positions has been shown to enhance anticancer activity while maintaining low toxicity against normal cells. Compounds with electron-withdrawing groups tend to exhibit improved potency against cancer cell lines.
- Phosphorus Substituents : The presence of phosphorus-containing groups, such as triphenylphosphanylidene, can enhance the lipophilicity and overall bioactivity of the quinoline scaffold.
Anticancer Activity
A study evaluated a series of quinoline-based compounds for their anticancer properties. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.59 µM to 1.52 µM. These compounds were found to induce apoptosis through the upregulation of Bcl-2 and downregulation of Bax proteins .
Antimicrobial Properties
Research has shown that quinoline derivatives possess broad-spectrum antimicrobial activity. For example, compounds containing the 8-hydroxyquinoline nucleus exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria . Additionally, some derivatives showed promising antiviral activities with minimal cytotoxicity, indicating their potential for therapeutic applications in infectious diseases .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 0.59 - 1.52 | Induces apoptosis via Bcl-2 modulation |
| Derivative A (C-6 substituted) | Antimicrobial | <10 | Disrupts microbial membranes |
| Derivative B (C-7 substituted) | Antiviral | >20 | Inhibits viral replication |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-[(triphenyl-λ⁵-phosphanylidene)amino]quinoline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated approach involves reacting 8-(trifluoromethylsulfonyl)quinoline with triphenylphosphine derivatives in the presence of tetrakis(triphenylphosphine)palladium(0) and zinc cyanide under nitrogen atmosphere. Key conditions include anhydrous DMF as solvent, reflux at 120°C for 2 hours, and purification via column chromatography (30% EtOAc in hexane). Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. Which analytical techniques are most effective for confirming the structural integrity of 8-[(triphenyl-λ⁵-phosphanylidene)amino]quinoline?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying substituent positions and phosphanylidene bonding. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation. For intermediates, monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. How does the steric and electronic profile of the phosphanylidene group influence the compound’s reactivity?
- Methodological Answer : The triphenylphosphanylidene moiety introduces steric bulk, reducing nucleophilic attack at the quinoline nitrogen. Electronically, the λ⁵-phosphorus center enhances electrophilicity, facilitating coordination with transition metals. Computational methods (DFT) and spectroscopic titration (UV-Vis) can quantify these effects by analyzing bond angles and charge distribution .
Advanced Research Questions
Q. How can SHELX software be applied to refine crystallographic data for this compound, and what challenges arise during refinement?
- Methodological Answer : SHELXL is used for small-molecule refinement. Challenges include handling disordered phenyl rings in the phosphanylidene group and resolving hydrogen bonding ambiguities. Refinement steps:
- Use HKLF 4 format for intensity data.
- Apply restraints (e.g., DFIX, SIMU) for disordered regions.
- Validate with CHECKCIF to address outliers in bond lengths/angles.
SHELXPRO can interface with Olex2 for graphical visualization .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Compare with structurally analogous compounds (Table 1). For example, the trifluoromethyl group in related quinolines enhances membrane permeability, but steric hindrance from triphenylphosphanylidene may reduce target engagement .
Table 1 : Comparative Bioactivity of Quinoline Derivatives
| Compound | Substituents | Key Activity |
|---|---|---|
| 8-Bromoquinoline | Bromine at C8 | Anticancer (IC₅₀: 12 µM) |
| 8-Hydroxyquinoline | Hydroxyl at C8 | Antimicrobial (MIC: 4 µg/mL) |
| Target Compound | Phosphanylidene at C8 | Dual activity (IC₅₀: 18 µM; MIC: 8 µg/mL) |
Q. How can derivatization strategies (e.g., diazomethylation) enhance the compound’s utility in analytical chemistry?
- Methodological Answer : Diazomethyl groups at C8 enable selective labeling of nucleoside triphosphates (NTPs) via phosphate esterification under mild conditions. Post-derivatization, LC-MS/MS achieves detection limits as low as 0.1 nM, improving sensitivity 56–137× compared to underivatized analytes. Validate using spike-recovery experiments in cellular lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
